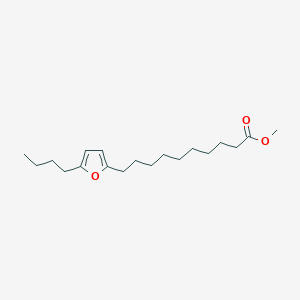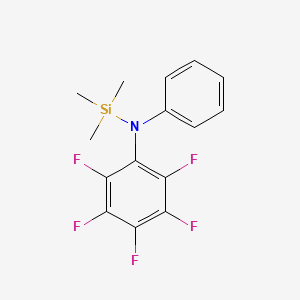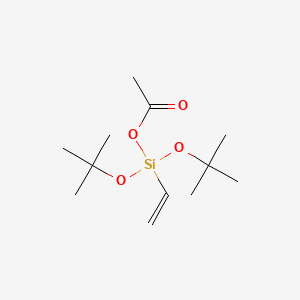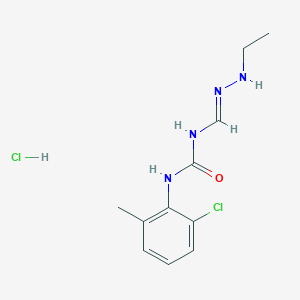![molecular formula C14H28OSi B14500669 (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane CAS No. 63830-88-6](/img/structure/B14500669.png)
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-tert-Butyl-1-oxaspiro[25]octan-2-yl)(trimethyl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a spirocyclic oxaspiro ring system and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane typically involves the reaction of a suitable oxaspiro precursor with a trimethylsilyl reagent. One common method involves the use of tert-butyl lithium to deprotonate the oxaspiro precursor, followed by the addition of trimethylsilyl chloride to form the desired product. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The spirocyclic structure provides rigidity and unique steric properties, which can influence the compound’s behavior in biological and chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(dimethyl)silane
- (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(ethyl)silane
- (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(phenyl)silane
Uniqueness
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane is unique due to its specific combination of a spirocyclic oxaspiro ring and a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in synthesis and material science.
Propriétés
Numéro CAS |
63830-88-6 |
|---|---|
Formule moléculaire |
C14H28OSi |
Poids moléculaire |
240.46 g/mol |
Nom IUPAC |
(6-tert-butyl-1-oxaspiro[2.5]octan-2-yl)-trimethylsilane |
InChI |
InChI=1S/C14H28OSi/c1-13(2,3)11-7-9-14(10-8-11)12(15-14)16(4,5)6/h11-12H,7-10H2,1-6H3 |
Clé InChI |
HHIYUEHQPVNSDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC2(CC1)C(O2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
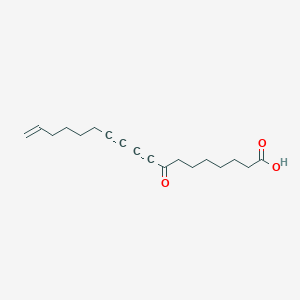
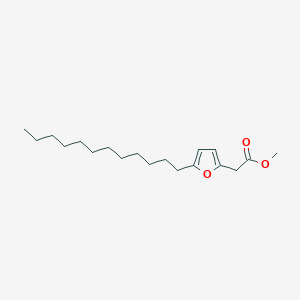

![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)

